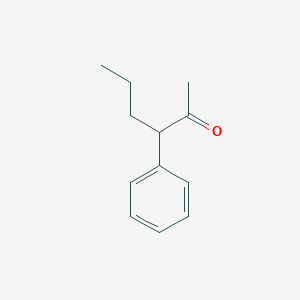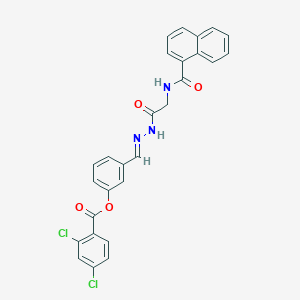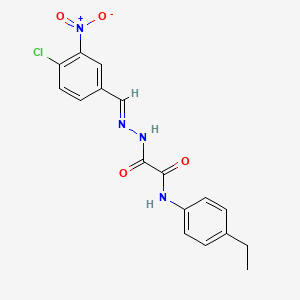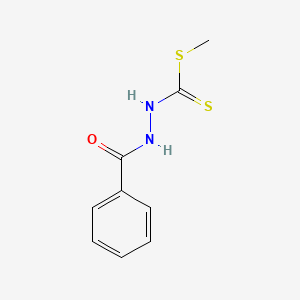
4-Methylphenyl pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an ester derivative of nicotinic acid (vitamin B3) and p-tolyl alcohol
準備方法
Synthetic Routes and Reaction Conditions: Nicotinic acid p-tolyl ester can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with p-tolyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of nicotinic acid p-tolyl ester may involve similar esterification processes but on a larger scale. Mechanochemical methods, such as high-speed ball-milling (HSBM), have also been explored for the synthesis of esters, including nicotinic acid derivatives . This method is solvent-free and energy-efficient, aligning with green chemistry principles.
化学反応の分析
Types of Reactions: Nicotinic acid p-tolyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and p-tolyl alcohol.
Oxidation: The p-tolyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products:
Hydrolysis: Nicotinic acid and p-tolyl alcohol.
Oxidation: p-Toluic acid or other oxidized derivatives.
Substitution: Various substituted esters or amides.
科学的研究の応用
Nicotinic acid p-tolyl ester has several scientific research applications:
作用機序
The mechanism of action of nicotinic acid p-tolyl ester involves its hydrolysis to release nicotinic acid and p-tolyl alcohol. Nicotinic acid acts on nicotinic acid receptors, influencing lipid metabolism and exerting vasodilatory effects . The p-tolyl group may also contribute to the compound’s overall biological activity through its interactions with cellular targets.
類似化合物との比較
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, used in various therapeutic applications.
Methyl Nicotinate: An ester of nicotinic acid with similar pharmacological properties.
Uniqueness: Nicotinic acid p-tolyl ester is unique due to the presence of the p-tolyl group, which may impart distinct chemical and biological properties compared to other nicotinic acid esters. Its specific ester linkage and potential for hydrolysis make it a valuable compound for targeted drug delivery and controlled release applications .
特性
CAS番号 |
3468-51-7 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC名 |
(4-methylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13(15)11-3-2-8-14-9-11/h2-9H,1H3 |
InChIキー |
YBUBSLHHVFYHMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
溶解性 |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)

![5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002081.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)
